

Application Note: ^1H NMR Characterization of 4-Acetoxy-3-methoxybenzoic acid

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Compound of Interest

Compound Name: 4-Acetoxy-3-methoxybenzoic acid

Cat. No.: B084668

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Abstract

This document provides a detailed protocol and data interpretation guide for the characterization of **4-acetoxy-3-methoxybenzoic acid** using proton nuclear magnetic resonance (^1H NMR) spectroscopy. The provided data, based on established principles of NMR spectroscopy, serves as a reference for the identification and purity assessment of this compound. A standardized experimental protocol is outlined to ensure reproducibility of results.

Introduction

4-Acetoxy-3-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its chemical structure, featuring a substituted benzene ring with acetoxy, methoxy, and carboxylic acid functional groups, gives rise to a characteristic ^1H NMR spectrum. Accurate interpretation of this spectrum is crucial for confirming the identity and purity of the compound during synthesis and quality control processes. This application note presents the predicted ^1H NMR spectral data for **4-acetoxy-3-methoxybenzoic acid** and a comprehensive protocol for its analysis.

Predicted ^1H NMR Data

The following table summarizes the predicted ^1H NMR spectral data for **4-acetoxy-3-methoxybenzoic acid**. These predictions are based on the analysis of substituent effects on

the chemical shifts of aromatic protons and typical values for acetoxy and methoxy groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-5	~7.8	d	~8.0	1H
H-2	~7.7	d	~2.0	1H
H-6	~7.2	dd	~8.0, ~2.0	1H
-OCH ₃	~3.9	s	-	3H
-OCOCH ₃	~2.3	s	-	3H
-COOH	>10.0	s (broad)	-	1H

Note: The chemical shift of the carboxylic acid proton (-COOH) can be highly variable and is often observed as a broad singlet. Its integration may also vary depending on the solvent and concentration.

Experimental Protocol

This section details the procedure for acquiring a ¹H NMR spectrum of **4-acetoxy-3-methoxybenzoic acid**.

1. Sample Preparation

- Accurately weigh 5-10 mg of **4-acetoxy-3-methoxybenzoic acid**.
- Transfer the sample to a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆).
- Gently agitate the vial to dissolve the sample completely.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a standard 5 mm NMR tube to remove any particulate matter.

- Ensure the solvent height in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube securely.

2. Instrumentation and Data Acquisition

- Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
- Solvent: CDCl_3 (unless the compound has poor solubility, in which case DMSO-d_6 can be used).
- Temperature: Standard probe temperature (e.g., 298 K).
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 3-4 seconds.
 - Spectral Width: A spectral width of approximately 12-15 ppm is typically sufficient.

3. Data Processing

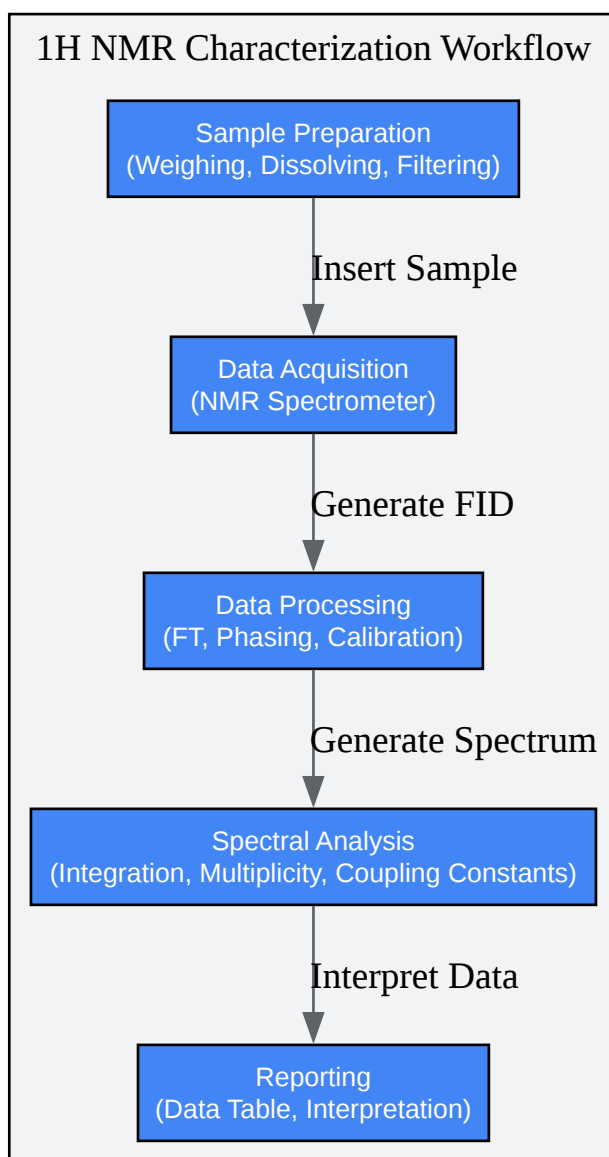
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm).
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the multiplicities and coupling constants to confirm the proton assignments.

Visualizations

Molecular Structure with Proton Assignments

Caption: Molecular structure of **4-acetoxy-3-methoxybenzoic acid** with labeled protons.

Experimental Workflow



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Caption: Workflow for the ^1H NMR characterization of **4-acetoxy-3-methoxybenzoic acid**.

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